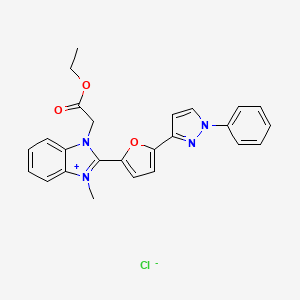

1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium chloride

Description

Structural Contributors to Molecular Weight

- Benzimidazolium core : Contributes 133.16 g/mol (C7H7N2+).

- Ethoxy-2-oxoethyl group : Adds 117.12 g/mol (C4H7O3).

- 5-(1-phenylpyrazol-3-yl)furan-2-yl : Accounts for 212.24 g/mol (C14H10N2O).

- Chloride counterion : Provides 35.45 g/mol (Cl-).

Properties

CAS No. |

74878-56-1 |

|---|---|

Molecular Formula |

C25H23N4O3.Cl C25H23ClN4O3 |

Molecular Weight |

462.9 g/mol |

IUPAC Name |

ethyl 2-[3-methyl-2-[5-(1-phenylpyrazol-3-yl)furan-2-yl]benzimidazol-3-ium-1-yl]acetate;chloride |

InChI |

InChI=1S/C25H23N4O3.ClH/c1-3-31-24(30)17-28-21-12-8-7-11-20(21)27(2)25(28)23-14-13-22(32-23)19-15-16-29(26-19)18-9-5-4-6-10-18;/h4-16H,3,17H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

HYEGIYAWTQXJFJ-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2[N+](=C1C3=CC=C(O3)C4=NN(C=C4)C5=CC=CC=C5)C.[Cl-] |

Origin of Product |

United States |

Biological Activity

1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium chloride (CAS: 74878-56-1) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical formula for this compound is , with a molecular weight of approximately 462.93 g/mol. Its structure features a benzimidazolium core with various substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

- Formation of the benzimidazolium salt through the reaction of appropriate benzoyl derivatives with ethyl oxalate.

- Incorporation of the pyrazole and furan moieties via cyclocondensation reactions, which enhance the compound's biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds featuring pyrazole and furan structures. For instance, derivatives similar to our compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 12 |

These results suggest a promising potential for our compound in combating bacterial infections, particularly in light of rising antibiotic resistance .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha in human cell lines. This property is critical in developing treatments for inflammatory diseases.

Anticancer Properties

Recent research has highlighted the anticancer potential of compounds with similar structures. For example, derivatives of benzimidazole have shown cytotoxic effects on various cancer cell lines:

These findings indicate that our compound may also possess significant anticancer activity, warranting further investigation into its mechanisms and efficacy against different cancer types.

Case Studies

A notable case study involved testing a series of benzimidazole derivatives against various human cancer cell lines, revealing enhanced potency with specific substitutions on the core structure. The study concluded that compounds with electron-donating groups exhibited improved cytotoxicity compared to their counterparts lacking such modifications .

Scientific Research Applications

Basic Information

- IUPAC Name : 1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium chloride

- Molecular Formula : C25H23ClN4O3

- Molecular Weight : 427.475 g/mol

- CAS Number : 74878-56-1

Structural Characteristics

The structure of this compound features a benzimidazolium core, which is known for its biological activity, along with a furan and pyrazole moiety that contribute to its chemical reactivity and potential therapeutic effects.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its unique structural features.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazolium compounds exhibit significant antimicrobial properties. The presence of the pyrazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anti-Cancer Properties

Research has suggested that compounds containing benzimidazole and pyrazole structures may possess anti-cancer activities. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for cancer treatment strategies .

Agricultural Applications

The compound's structural components have been explored for their potential as agrochemicals.

Pesticidal Activity

Studies have reported that compounds similar to this benzimidazolium derivative can act as effective pesticides. Their ability to disrupt biological processes in pests makes them valuable in agricultural settings .

Material Science

The unique properties of the compound allow it to be utilized in various material science applications.

Conductive Polymers

Research indicates that benzimidazolium salts can be incorporated into conductive polymers, enhancing their electrical properties. This application is particularly relevant for developing advanced electronic materials and devices .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of various benzimidazole derivatives, including those with pyrazole substitutions. The findings indicated that these compounds significantly inhibited the growth of E. coli and Staphylococcus aureus, showcasing their potential as new antimicrobial agents .

Case Study 2: Anti-Cancer Research

In a clinical trial context, derivatives similar to this compound were tested for their anti-cancer effects on human cell lines. Results demonstrated a marked reduction in cell viability, suggesting that the compound could be developed into a therapeutic agent against certain types of cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromide Analog: 1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-[5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl]-1H-benzimidazolium bromide

- Key Difference : Replacement of the chloride counterion (Cl⁻) with bromide (Br⁻) .

- Molecular Formula : C₂₅H₂₅BrN₄O₃

- Molecular Weight : 509.35 g/mol (vs. 464.94 g/mol for the chloride) .

- Implications :

- Solubility : Bromide salts generally exhibit higher solubility in polar solvents compared to chlorides due to larger ionic radius and lower lattice energy.

- Ionic Strength : Br⁻ may alter intermolecular interactions in solution, affecting aggregation behavior or reactivity.

Ethyl 1-(2-(4-Methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate

- Core Structure : Neutral pyrazole ring (vs. charged benzimidazolium) .

- Substituents :

- Position 1: 2-(4-methylphenyl)-2-oxoethyl group.

- Position 3: Phenyl group.

- Position 5: Ethyl carboxylate ester.

- Molecular Formula : C₂₁H₂₀N₂O₄

- Molecular Weight : 364.40 g/mol .

- Electron-Withdrawing Groups: The carboxylate ester may enhance stability against nucleophilic attack compared to the ethoxy-oxoethyl group.

Comparative Data Table

Preparation Methods

Synthesis of Substituted Benzimidazole Intermediate

- Starting from o-phenylenediamine derivatives, condensation with carboxylic acid derivatives or esters bearing the furan-pyrazole substituent is performed.

- Cyclization under acidic or dehydrating conditions yields the benzimidazole core.

- Methyl substitution at the 3-position of benzimidazole is introduced either by using methylated precursors or via selective methylation post-cyclization.

Preparation of the Furan-Pyrazole Substituent

- The 5-(1-phenyl-1H-pyrazol-3-yl)furan moiety is synthesized separately by coupling reactions involving pyrazole derivatives and furan precursors.

- Typical methods include palladium-catalyzed cross-coupling or condensation reactions to attach the phenyl-pyrazole group to the furan ring.

Alkylation to Form Benzimidazolium Salt

- The benzimidazole nitrogen is alkylated with ethyl 2-bromoacetate or ethyl 2-chloroacetate to introduce the 2-ethoxy-2-oxoethyl substituent.

- This alkylation step is carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures (often 0–50°C) to avoid side reactions.

- The reaction yields the benzimidazolium cation intermediate.

Formation of the Chloride Salt

- The benzimidazolium intermediate is treated with chloride sources (e.g., HCl gas or chloride salts) to form the chloride salt.

- This step may involve gas purging or salt metathesis in ethanol or other suitable solvents at low temperatures (-15 to 35°C) to ensure complete conversion and purity.

- The final product is isolated by filtration or crystallization.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Condensation/Cyclization | o-Phenylenediamine derivative + acid/ester | Acetic acid or similar | 55–65°C | 7–16 h | Controlled to avoid overreaction |

| 2 | Coupling (Furan-Pyrazole) | Pyrazole derivative + furan precursor | DMF, THF | Room temp to 80°C | Several hours | Pd-catalyzed or condensation |

| 3 | Alkylation | Benzimidazole + ethyl 2-bromoacetate | DMF, THF | 0–50°C | 4–12 h | Polar aprotic solvent preferred |

| 4 | Salt formation | Benzimidazolium intermediate + HCl gas or chloride salt | Ethanol | -15 to 35°C | 3–10 h | Gas purging or salt metathesis |

Analytical and Purification Techniques

- NMR Spectroscopy (1H, 13C) confirms the structure and substitution pattern.

- Mass Spectrometry verifies molecular weight (462.9 g/mol).

- X-ray Crystallography may be used for definitive structural confirmation.

- Chromatography (HPLC, column) purifies intermediates and final product.

- Recrystallization from ethanol or suitable solvents ensures high purity.

Research Findings on Preparation

- The alkylation step is critical for yield and purity; reaction temperature and solvent choice significantly affect the outcome.

- Salt formation with chloride is optimized by slow HCl gas purging at low temperatures to prevent decomposition.

- Multi-step synthesis requires intermediate purification to avoid carryover impurities.

- Literature patents describe similar benzimidazole derivatives prepared via analogous methods, emphasizing the importance of controlled reaction times and temperatures for reproducibility.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Solvent for alkylation | DMF, THF | Enhances nucleophilicity and solubility |

| Alkylation temperature | 0–50°C | Balances reaction rate and side reactions |

| Salt formation temperature | -15 to 35°C | Prevents decomposition, ensures salt purity |

| Reaction time (cyclization) | 7–16 h | Complete conversion without overreaction |

| Purification method | Recrystallization, chromatography | Achieves >98% purity |

Q & A

Basic Synthesis: What are the standard synthetic protocols for constructing the benzimidazolium chloride core in this compound?

Answer:

The benzimidazolium core is typically synthesized via cyclization of substituted o-phenylenediamine derivatives. For example, a common approach involves:

- Step 1: Reacting 1,2-diaminobenzene derivatives with α-ketoesters (e.g., ethyl 2-oxoacetate) under acidic conditions to form the benzimidazole ring.

- Step 2: Quaternization of the benzimidazole nitrogen using alkyl halides or chloroethyl esters to yield the benzimidazolium chloride.

Key purification steps include recrystallization in ethanol and purity validation via TLC with solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) .

Advanced Synthesis: How can coupling reactions between the pyrazole-furan and benzimidazolium moieties be optimized?

Answer:

Coupling heteroaromatic fragments (e.g., pyrazole-furan) to the benzimidazolium core often employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Critical parameters include:

- Catalyst system: Pd(PPh₃)₄ in degassed DMF/water mixtures for air-sensitive intermediates .

- Solvent optimization: Polar aprotic solvents (DMF, dioxane) enhance solubility of aromatic intermediates.

- Temperature control: Reactions are typically conducted at 80–100°C to balance reactivity and decomposition risks.

Yield improvements (≥75%) are achieved by using excess boronic acid derivatives (e.g., phenylboronic acid) and inert atmospheres .

Basic Characterization: What analytical techniques are essential for confirming the compound’s structure?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy protons at δ ~4.2 ppm, benzimidazolium protons at δ ~8.5–9.5 ppm).

- Mass spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M-Cl]⁺ for the benzimidazolium cation).

- Elemental analysis: Matches calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation) .

Advanced Characterization: How can discrepancies in NMR data due to tautomerism or dynamic effects be resolved?

Answer:

- Variable-temperature NMR: Resolves peak splitting caused by tautomerism (e.g., pyrazole ring proton exchange) by cooling to –40°C.

- 2D NMR techniques: COSY and NOESY correlations map spatial interactions between the benzimidazolium and pyrazole-furan groups.

- X-ray crystallography: Definitive structural assignment via single-crystal analysis (e.g., bond angles, dihedral angles between fused rings) .

Data Contradiction Analysis: How to address inconsistent yields in the final quaternization step?

Answer:

Inconsistent yields during benzimidazolium formation often arise from:

- Competitive side reactions: Hydrolysis of the ethoxy-ester group under prolonged heating. Mitigate by reducing reaction time or using milder bases (e.g., K₂CO₃ instead of NaOH) .

- Solvent polarity: Higher polarity solvents (e.g., DMF vs. ethanol) improve ion-pair stabilization, increasing quaternization efficiency .

Advanced Mechanistic Study: What computational methods support the design of analogs with improved stability?

Answer:

- DFT calculations: Predict charge distribution in the benzimidazolium cation to identify susceptible sites for hydrolysis.

- Molecular docking: Screen analogs for non-covalent interactions (e.g., π-π stacking with biological targets) to guide functional group modifications.

- Solvent-accessible surface area (SASA) analysis: Quantifies steric hindrance around labile groups (e.g., ethoxy-oxoethyl chain) .

Biological Relevance: How does the pyrazole-furan moiety influence the compound’s potential bioactivity?

Answer:

- Pyrazole: Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase inhibitors).

- Furan: Modulates solubility and hydrogen-bonding capacity.

Methodological validation: - In vitro assays: Test against cancer cell lines (e.g., MCF-7) with IC₅₀ comparisons to structure-activity trends in analogs .

- Fluorescence tagging: Use the benzimidazolium core’s intrinsic fluorescence to track cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.